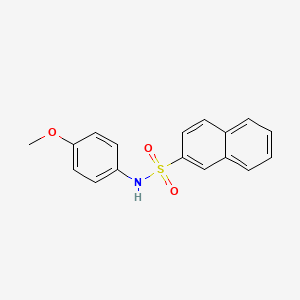

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide

Description

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene core substituted at the 2-position with a sulfonamide group, which is further modified by a 4-methoxyphenyl moiety. This compound belongs to a broader class of naphthalenesulfonamides, which are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and modulation of intracellular signaling pathways .

Properties

Molecular Formula |

C17H15NO3S |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H15NO3S/c1-21-16-9-7-15(8-10-16)18-22(19,20)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,18H,1H3 |

InChI Key |

MTDOMJONLZHDLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide typically involves the reaction of 4-methoxyaniline with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme activity and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Calmodulin Antagonists: W12 and W13

- W12: N-(4-aminobutyl)-2-naphthalenesulfonamide lacks a chlorine atom on the naphthalene ring. It serves as a negative control in studies due to its weak calmodulin antagonism .

- W13: The addition of a 5-chloro group (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide) increases steric bulk and electron-withdrawing effects, enhancing calmodulin inhibition by 10-fold compared to W12 .

Anticancer Sulfonamides

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : This acetamide derivative demonstrated potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) .

- Comparison : While both compounds share a 4-methoxyphenyl group, the naphthalenesulfonamide scaffold may favor different binding interactions compared to quinazoline-based acetamides.

Physicochemical Properties

Solubility and Electronic Effects

Crystallographic and Conformational Analysis

- Piperazine-containing analogs (e.g., N-(4-methoxyphenyl)piperazin-1-ium salts) adopt chair conformations with equatorial methoxyphenyl groups, stabilized by hydrogen-bonded networks .

- Such structural motifs may influence the packing and stability of N-(4-methoxyphenyl)-2-naphthalenesulfonamide in solid-state formulations.

Enzyme and Receptor Modulation

- Calmodulin Antagonism: W12/W13 analogs highlight the importance of substituent positioning for calmodulin inhibition.

- Anticancer Activity : Structural parallels to acetamide derivatives (e.g., compound 38) imply possible antiproliferative effects, though empirical data are needed .

Cardioprotective Potential

- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide : This thiazole derivative outperformed Levocarnitine in reducing hypoxic muscle contraction, suggesting that methoxyphenyl groups enhance cardioprotective efficacy .

Data Tables

Table 1: Comparative Analysis of Key Naphthalenesulfonamides

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Interactions |

|---|---|---|---|

| N-(4-Methoxyphenyl)-2-naphthalenesulfonamide | 3.2 | ~0.5 (DMSO) | Hydrogen bonding (methoxy O) |

| W12 | 2.8 | ~1.2 (Water) | Ionic (aminobutyl NH₂) |

| W13 | 3.5 | ~0.3 (Water) | Hydrophobic (Cl) |

Biological Activity

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide features a naphthalene ring system and a sulfonamide functional group, which are known to contribute to its biological properties. The methoxyphenyl substituent enhances its lipophilicity, potentially improving its interaction with biological targets.

Structural Formula

The mechanism of action of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA). This allows it to inhibit enzymes involved in folate synthesis, disrupting bacterial growth and replication, making it effective as an antimicrobial agent .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-Methoxyphenyl)-2-naphthalenesulfonamide exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its effectiveness against various bacterial strains .

| Compound | Activity | Target |

|---|---|---|

| N-(4-Methoxyphenyl)-2-naphthalenesulfonamide | Antibacterial | Folate synthesis enzymes |

| Albendazole | Antiparasitic | Tubulin polymerization |

Antitumor Effects

Studies have suggested that compounds with a similar structure may also exhibit antitumor activity. For instance, the naphthalene structure can enhance interactions with biological macromolecules, potentially leading to apoptosis in cancer cells .

Study 1: Antiparasitic Activity

In a comparative study, N-(4-methoxyphenyl)pentanamide (a derivative of the sulfonamide) demonstrated significant antiparasitic activity against Toxocara canis, showing reduced cytotoxicity compared to traditional treatments like albendazole. This suggests that N-(4-Methoxyphenyl)-2-naphthalenesulfonamide may have similar potential .

Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of sulfonamides revealed that N-(4-Methoxyphenyl)-2-naphthalenesulfonamide effectively inhibited specific bacterial enzymes, supporting its use as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, N-(4-Methoxyphenyl)-2-naphthalenesulfonamide holds promise for various therapeutic applications:

- Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for treating bacterial infections.

- Cancer Treatment : Potential antitumor effects warrant further exploration in oncological settings.

- Antiparasitic Use : Similar compounds have shown efficacy against parasitic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.